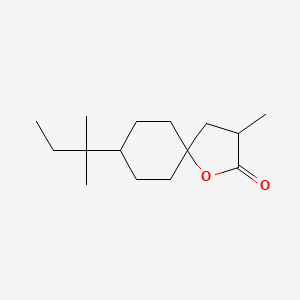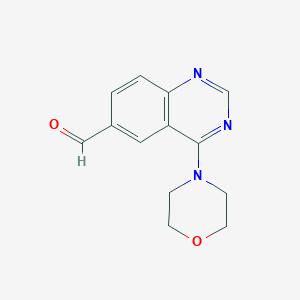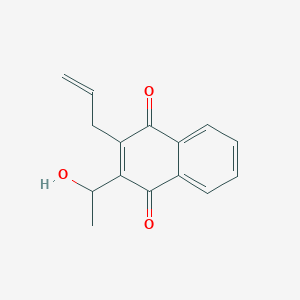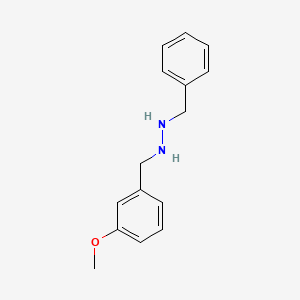
2-(2-Methylphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(o-Tolyl)chroman-4-one is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound features a chroman-4-one core structure with an o-tolyl group attached at the 2-position. Chromanones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in polyphosphoric acid.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods
Industrial production methods for 2-(o-Tolyl)chroman-4-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Chroman-4-one derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: These compounds can be reduced to form chroman derivatives.
Substitution: Substitution reactions can occur at various positions on the chroman-4-one ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or PCC (Pyridinium chlorochromate) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include various substituted chroman-4-one derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-(o-Tolyl)chroman-4-one and its derivatives have been extensively studied for their biological and pharmacological activities. Some of the key applications include:
Anticancer Activity: Certain derivatives have shown potential as anticancer agents by inhibiting specific cancer cell lines.
Antiviral Activity: Some chroman-4-one derivatives exhibit antiviral properties, making them candidates for antiviral drug development.
Antioxidant Activity: These compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress.
Enzyme Inhibition: Chroman-4-one derivatives have been studied as inhibitors of various enzymes, including aldose reductase and protein kinases.
Mechanism of Action
The mechanism of action of 2-(o-Tolyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of protein kinases, which play a crucial role in cell signaling and proliferation . The antioxidant activity is likely due to the compound’s ability to donate electrons and neutralize free radicals .
Comparison with Similar Compounds
2-(o-Tolyl)chroman-4-one can be compared with other similar compounds such as:
Chroman-4-one: The parent compound without the o-tolyl group.
Flavanone: A similar structure with a different substitution pattern.
Isoflavone: Another related compound with a different core structure.
The uniqueness of 2-(o-Tolyl)chroman-4-one lies in its specific substitution pattern, which can lead to distinct biological activities and applications .
Properties
CAS No. |
116115-46-9 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(2-methylphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O2/c1-11-6-2-3-7-12(11)16-10-14(17)13-8-4-5-9-15(13)18-16/h2-9,16H,10H2,1H3 |
InChI Key |
DGJSVCBNQTUXGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11868092.png)
![7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11868097.png)
![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)




![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea](/img/structure/B11868137.png)




